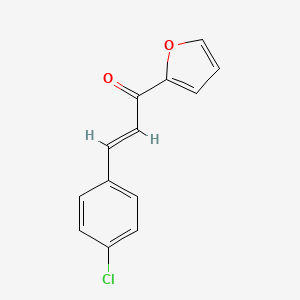

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWKNWKYSQMIEM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14385-64-9 | |

| Record name | 3-(4-CHLOROPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthetic Route

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed dehydration between an aromatic aldehyde (4-chlorobenzaldehyde) and a ketone (2-acetylfuran). The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the α,β-unsaturated ketone.

Solvent-Based Synthesis

Methanol/NaOH System

A representative procedure combines 4-chlorobenzaldehyde (4.1 mmol, 0.57 g) and 2-acetylfuran (3.9 mmol, 0.43 g) in methanol (10 mL) with 30% NaOH (5 mL). After stirring for 6 hours at room temperature, the mixture is quenched in ice-cold water (500 mL), yielding a crude solid purified via recrystallization from N,N-dimethylformamide (DMF).

Key Parameters

- Catalyst: Sodium hydroxide (10–30% w/v)

- Solvent: Methanol or ethanol

- Temperature: Ambient (25°C) or reflux (65°C)

- Yield: 76–82%

Ethanol/KOH System

Alternative protocols use ethanol (16 mL) and 10% NaOH, achieving 76% yield after 5 hours of stirring. Recrystallization from 2-propanol/hexane (1:1) produces yellow needles with a melting point of 77–78°C.

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH (30%) | Methanol | 6 | 82 |

| KOH (solid) | Solvent-free | 0.5 | 94.4 |

| NaOH (10%) | Ethanol | 5 | 76 |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Comparative Analysis of Synthetic Methods

| Parameter | Solvent-Based | Mechanochemical |

|---|---|---|

| Yield (%) | 76–82 | 94.4 |

| Reaction Time | 5–6 h | 0.5 h |

| Solvent Waste | High | None |

| Scalability | Moderate | High |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that chalcone derivatives, including 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, exhibit significant anticancer properties. These compounds function through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting cell proliferation. A study highlighted that this compound can effectively inhibit the growth of different cancer cell lines by disrupting their metabolic pathways .

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi has been attributed to its ability to disrupt cellular membranes and inhibit essential enzymatic functions within microbial cells .

Synthetic Applications

Building Block in Organic Synthesis

Due to its reactive α,β-unsaturated carbonyl group, this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through reactions such as Michael additions and aldol condensations. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Material Science Applications

Fluorescent Materials

Recent studies have explored the use of chalcone derivatives in the development of fluorescent materials. The incorporation of this compound into polymer matrices has shown promising results in enhancing photophysical properties, making it suitable for applications in optoelectronics and sensor technology .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The chlorophenyl and furyl groups contribute to the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Aryl Rings

Chalcone derivatives vary significantly based on substituents at the aromatic rings, influencing electronic properties, solubility, and bioactivity. Key analogs include:

Key Findings:

- Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group (electron-withdrawing) enhances electrophilicity of the enone system, while methoxy or hydroxyl groups (electron-donating) increase resonance stabilization .

- Heterocyclic vs. Azulene derivatives () exhibit unique anti-inflammatory properties due to their fused bicyclic structure.

- Hydrogen Bonding: The 2-hydroxyphenyl analog () forms intramolecular hydrogen bonds (O-H···O=C), stabilizing the enol tautomer and altering reactivity .

Biological Activity

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with notable biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉ClO₂

- SMILES Notation : C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl

- Key Features : The compound features a conjugated double bond system, which enhances its reactivity and biological interactions due to the presence of both chlorophenyl and furyl groups.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

2. Anti-inflammatory Effects

Studies have shown that this chalcone derivative possesses anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its role as a potential chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Signal Transduction Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.

Case Studies

Several studies have documented the biological effects of this compound:

- A study conducted by Fun et al. (2008) demonstrated that the compound showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with detailed MIC values reported .

- Research published in MDPI highlighted the synthesis of related compounds and their biological evaluations, indicating that modifications in the structure can lead to enhanced activity against specific pathogens .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A base-catalyzed reaction (e.g., KOH in ethanol) between 2-acetylfuran and 4-chlorobenzaldehyde under mild conditions (0–50°C, 2–3 hours) yields the chalcone derivative. Optimization of reaction time, temperature, and molar ratios is critical to achieving high purity (>95%) .

Q. Which spectroscopic techniques are used to characterize the structural features of this compound?

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., α,β-unsaturated ketone protons at δ ~7.3–7.8 ppm with coupling constants J = 15–16 Hz for trans-configuration) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1647 cm⁻¹ and conjugated C=C bonds at ~1592 cm⁻¹ .

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and torsion angles (e.g., chalcone backbone dihedral angles of 7–56°) .

Q. How does the electronic structure of this chalcone influence its reactivity?

The electron-withdrawing 4-chlorophenyl group and electron-donating furyl moiety create a push-pull effect, polarizing the α,β-unsaturated ketone system. This enhances electrophilicity at the β-carbon, making it reactive toward nucleophilic additions (e.g., Michael acceptors in biological systems) .

Advanced Research Questions

Q. What crystallographic parameters define the packing arrangement of this compound?

Single-crystal X-ray studies reveal triclinic (P1) or monoclinic systems with unit cell parameters (e.g., a = 6.54 Å, b = 10.03 Å, c = 15.65 Å; α = 90.8°, β = 95.5°, γ = 107.0°). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) contributing to lattice stability .

Q. How do substituents on analogous chalcones affect hydrogen-bonding networks?

Comparative studies show that electron-withdrawing groups (e.g., Cl, NO₂) reduce hydrogen-bond donor capacity, while hydroxyl or methoxy groups enhance O–H···O interactions. Graph set analysis (e.g., R₂²(8) motifs) maps recurring patterns in crystal packing .

Q. What computational methods validate experimental data for this compound?

Q. How can contradictory spectral or crystallographic data be resolved?

Discrepancies in dihedral angles or bond lengths (e.g., C=O vs. C–C distances) arise from polymorphism or solvent effects. Multi-technique validation (e.g., SC-XRD + DFT) and Hirshfeld surface analysis reconcile such inconsistencies .

Q. What strategies optimize yield and purity in scaled-up synthesis?

- Solvent Selection : Ethanol or methanol minimizes side reactions (e.g., aldol condensation).

- Catalyst Screening : KOH vs. NaOH alters reaction kinetics and byproduct formation.

- Chromatography : Silica gel column purification isolates the trans-isomer (>95% purity) .

Methodological Tables

Table 1: Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a, b, c (Å) | 6.5376, 10.0345, 15.6545 |

| α, β, γ (°) | 90.845, 95.521, 107.035 |

| V (ų) | 976.36 |

Table 2: NMR Chemical Shifts (from )

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| C=O | ~190 | Ketone carbonyl |

| CH=CH | 7.3–7.8 | α,β-unsaturated protons |

| Ar–Cl | 7.4–7.6 | 4-chlorophenyl protons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.